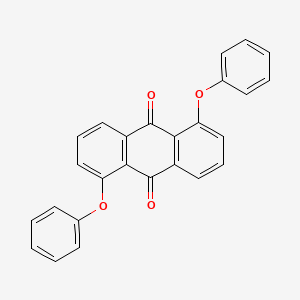
1,5-Diphenoxyanthraquinone
Descripción general
Descripción
1,5-Diphenoxyanthraquinone is a chemical compound with the molecular formula C26H16O4 . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is 1,5-diphenoxyanthracene-9,10-dione .
Synthesis Analysis
The synthesis of polyketones containing anthraquinone units has been achieved by the direct polycondensation of dicarboxylic acids with 1,5-diphenoxyanthraquinone using phosphorus pentoxide/methane sulfonic acid (PPMA) which acts as a condensing agent and solvent .Molecular Structure Analysis
The molecular structure of 1,5-Diphenoxyanthraquinone consists of a central anthraquinone core with two phenyl groups attached via ether linkages . The exact mass of the molecule is 392.10485899 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1,5-Diphenoxyanthraquinone are not detailed in the search results, anthraquinone-based compounds are known to be used in various electrochemical applications, such as flow batteries, supercapacitors, and sensors .Physical And Chemical Properties Analysis
1,5-Diphenoxyanthraquinone has a molecular weight of 392.4 g/mol, an XLogP3-AA value of 5.9, and a topological polar surface area of 52.6 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds .Aplicaciones Científicas De Investigación
1,5-Diphenoxyanthraquinone: A Comprehensive Analysis of Scientific Research Applications: 1,5-Diphenoxyanthraquinone is a versatile compound with several potential applications in scientific research. Below are some of the unique applications based on the information available:
High-Performance Liquid Chromatography (HPLC) Analysis
This compound can be analyzed using reverse phase HPLC methods with simple conditions involving acetonitrile, water, and phosphoric acid. For Mass-Spec compatible applications, phosphoric acid is replaced with formic acid. This method is significant for its role in the separation and analysis of chemical compounds .
Synthesis of Polyketones
Polyketones containing anthraquinone units can be synthesized through the direct polycondensation of dicarboxylic acids with 1,5-diphenoxyanthraquinone. This synthesis is crucial for developing materials with specific mechanical and chemical properties .
Development of Polymeric Dyes
The compound is used in the development of waterborne polyurethane-based polymeric dyes with anthraquinone chromophores. These dyes aim to improve color fastness and realize coloring textiles, which is essential for the textile industry .
Electronic Applications
Anthraquinone derivatives, including 1,5-Diphenoxyanthraquinone, have been implemented in electronic applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and plastic solar cells. These materials are indispensable components of integrated circuits and sensors .
Mecanismo De Acción
Target of Action
Anthraquinone units, which are part of the compound’s structure, have been incorporated into various types of condensation polymers .
Mode of Action
It has been used in the synthesis of polyketones containing anthraquinone units . The compound interacts with dicarboxylic acids in a direct polycondensation process, facilitated by a condensing agent .
Biochemical Pathways
The compound’s anthraquinone units have been shown to permit the solubilization of polymers by reduction of the quinone groups .
Pharmacokinetics
Anthraquinones are known to be absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs .
Result of Action
The compound has been successfully used in the synthesis of polyketones containing anthraquinone units . These polyketones have potential applications in various fields due to their unique properties.
Direcciones Futuras
Anthraquinones, including 1,5-Diphenoxyanthraquinone, have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents, and research endeavors towards new anthraquinone-based compounds are increasing rapidly . The review dispenses a compact background knowledge to understanding anthraquinones for future research on the expansion of anticancer therapeutics .
Propiedades
IUPAC Name |
1,5-diphenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O4/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYYYXHQZHEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenoxyanthraquinone | |
CAS RN |
82-21-3 | |
| Record name | 1,5-Diphenoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diphenoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-diphenoxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
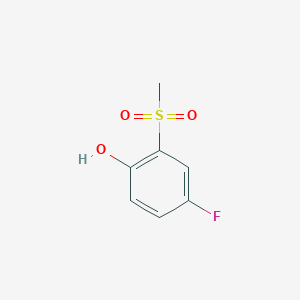
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)
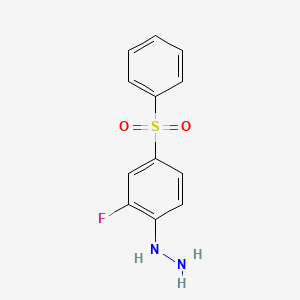
![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)
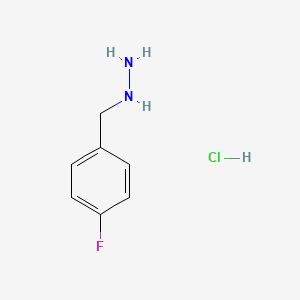
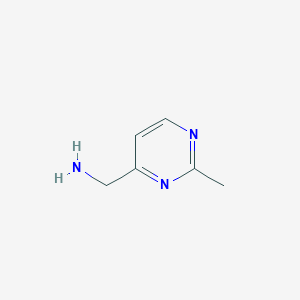
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)